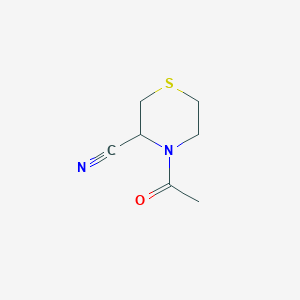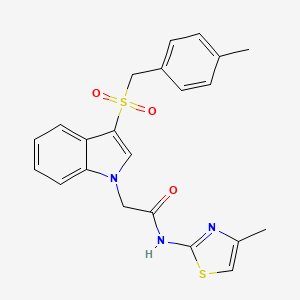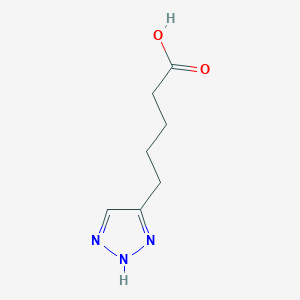
N-(4-acetamidophenyl)-1-(4-fluorobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(4-acetamidophenyl)-1-(4-fluorobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide, also known as L-type calcium channel blocker, is a type of drug that is used to treat hypertension, angina, and arrhythmias. The drug works by blocking the entry of calcium ions into the heart and blood vessels, which decreases the force of heart contractions and relaxes the blood vessels, leading to a reduction in blood pressure.
Scientific Research Applications
Discovery and Kinase Inhibition
The discovery of selective and orally efficacious inhibitors of the Met kinase superfamily, such as N-(4-(2-amino-3-chloropyridin-4-yloxy)-3-fluorophenyl)-4-ethoxy-1-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide (BMS-777607), highlights the potential of dihydropyridine derivatives in targeting specific kinases involved in cancer and other diseases. These compounds exhibit improved enzyme potency and selectivity through careful structural modification, demonstrating the role of dihydropyridine derivatives in medicinal chemistry and drug development efforts (Schroeder et al., 2009).
Synthesis and Characterization
Research on the synthesis, characterization, and antimicrobial evaluation of various dihydropyridine derivatives, including those with complex substituents, underscores the versatility of these compounds in generating biologically active agents. Such studies often involve comprehensive synthesis routes, characterization through spectroscopic methods, and biological evaluations, offering insights into the chemical and biological properties of dihydropyridine-based compounds (Talupur et al., 2021).
Antimycobacterial Activity
The exploration of dihydropyridines (DHPs) with specific substituents for antimycobacterial activity represents another significant application area. Studies have identified DHPs as potent antitubercular agents, showcasing the potential of these compounds in addressing global health challenges like tuberculosis. Such research not only contributes to the development of new therapeutic agents but also enriches our understanding of the structure-activity relationships essential for antimicrobial efficacy (Mohammadpour, 2012).
Anticholinesterase Activity
The investigation of N-aryl-1,4-dihydropyridine-3,5-dicarboxamides for anticholinesterase activity highlights the therapeutic potential of dihydropyridine derivatives in neurodegenerative diseases. These compounds have been tested for their ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes involved in the pathology of Alzheimer's disease. Such studies are critical for identifying new chemical entities that could lead to the development of treatments for neurodegenerative conditions (Ghanei-Nasab et al., 2016).
properties
IUPAC Name |
N-(4-acetamidophenyl)-1-[(4-fluorophenyl)methyl]-2-oxopyridine-3-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18FN3O3/c1-14(26)23-17-8-10-18(11-9-17)24-20(27)19-3-2-12-25(21(19)28)13-15-4-6-16(22)7-5-15/h2-12H,13H2,1H3,(H,23,26)(H,24,27) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZOFEDFZAUYSNY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)NC(=O)C2=CC=CN(C2=O)CC3=CC=C(C=C3)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18FN3O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-acetamidophenyl)-1-(4-fluorobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-({5-Methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}oxy)-1-(4-methylthiophene-2-carbonyl)azetidine](/img/structure/B2380870.png)

![Methyl (2S)-2-[[(E)-2-(2-chlorophenyl)ethenyl]sulfonylamino]-3-hydroxypropanoate](/img/structure/B2380874.png)




![1-((5-((2-oxo-2-(3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazin-6-yl)ethyl)thio)-1,3,4-oxadiazol-2-yl)methyl)pyrimidine-2,4(1H,3H)-dione](/img/structure/B2380883.png)


![N-(5-chloro-2-methylphenyl)-2-[(3-ethyl-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2380889.png)
![Ethyl 4-(((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)oxy)-6-oxo-1-(p-tolyl)-1,6-dihydropyridazine-3-carboxylate](/img/structure/B2380890.png)

